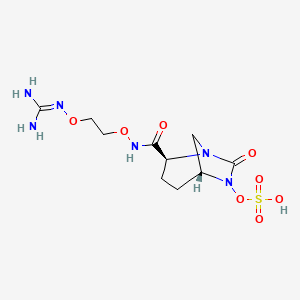
D-Mannose-18O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose-18O2 is a derivative of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It is known for its role in preventing urinary tract infections by inhibiting the adhesion of Escherichia coli to the urothelium . The compound this compound is labeled with two oxygen-18 isotopes, making it useful in various scientific studies, particularly in tracing and metabolic pathway analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-18O2 typically involves the incorporation of oxygen-18 isotopes into the D-mannose molecule. This can be achieved through isotopic exchange reactions or by using oxygen-18 labeled precursors in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of D-mannose generally involves the extraction from natural sources such as fruits or the enzymatic conversion of glucose. The production of this compound, however, is more specialized and may involve the use of isotopically labeled water or other precursors in the enzymatic or chemical synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
D-Mannose-18O2 undergoes various chemical reactions, including:
Oxidation: D-mannose can be oxidized to form D-mannonic acid.
Reduction: Reduction of D-mannose can yield D-mannitol.
Isomerization: D-mannose can be isomerized to D-fructose or D-glucose.
Epimerization: D-mannose can be epimerized to D-glucose using specific enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium on carbon.
Isomerization: Enzymes such as D-lyxose isomerase and D-mannose isomerase.
Epimerization: Enzymes like cellobiose 2-epimerase.
Major Products
Oxidation: D-mannonic acid.
Reduction: D-mannitol.
Isomerization: D-fructose and D-glucose.
Epimerization: D-glucose.
Wissenschaftliche Forschungsanwendungen
D-Mannose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the pathways of glycoprotein synthesis and degradation.
Medicine: Investigated for its potential in preventing urinary tract infections and as a therapeutic agent in metabolic disorders.
Industry: Used in the production of dietary supplements and as a precursor for the synthesis of other bioactive compounds
Wirkmechanismus
D-Mannose-18O2 exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-mannose binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from adhering to the urothelial cells. This mechanism reduces the likelihood of infection and promotes the clearance of bacteria from the urinary tract .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: An epimer of D-mannose at the C-2 position.
D-Fructose: An isomer of D-mannose.
D-Mannitol: A reduction product of D-mannose.
D-Tagatose: A functional sugar with similar low-calorie properties
Uniqueness
D-Mannose-18O2 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and metabolic research. Its ability to inhibit bacterial adhesion also sets it apart from other similar sugars, making it a promising compound in medical applications .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-GDALOXOSSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)





![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
